molecular formula C18H21ClN4O3 B5409078 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5409078
M. Wt: 376.8 g/mol
InChI Key: LOTATMWOCBHJEE-UHFFFAOYSA-N
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Description

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyridazinone with piperidine.

    Acetylation: The final step involves the acetylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.

    Substitution: The chloro group in the pyridazinone ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the piperidine moiety, for example, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-26-14-7-5-13(6-8-14)21-16(24)12-23-18(25)17(19)15(11-20-23)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTATMWOCBHJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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